molecular formula C6H8ClFO2 B6291793 Ethyl 1-chloro-2-fluorocyclopropanecarboxylate CAS No. 155687-21-1

Ethyl 1-chloro-2-fluorocyclopropanecarboxylate

Cat. No.: B6291793
CAS No.: 155687-21-1
M. Wt: 166.58 g/mol
InChI Key: DWTCSZDTGZFFJY-UHFFFAOYSA-N
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Description

Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is a chiral, fluorinated cyclopropane derivative serving as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. The incorporation of both fluorine and chlorine atoms on the strained cyclopropane ring makes this compound a valuable, multi-functionalized building block for constructing more complex, bioactive molecules. Researchers value fluorinated cyclopropane motifs because the introduction of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, without dramatically increasing its steric bulk . This can lead to improved bioavailability and binding affinity in target compounds. This specific ester is primarily used as a key precursor in the synthesis of various carboxylic acids and other functionalized cyclopropanes. For instance, hydrolysis of the ester group would yield the corresponding 1-chloro-2-fluorocyclopropanecarboxylic acid, a scaffold of high interest in drug discovery. The presence of two halogens offers orthogonal reactivity for further selective functionalization, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies or for use in the development of pharmaceuticals and agrochemicals. The structural core of this compound is related to intermediates used in the synthesis of active pharmaceutical ingredients, such as the fluorocyclopropane side chain found in the antibacterial agent Sitafloxacin . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO2/c1-2-10-5(9)6(7)3-4(6)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCSZDTGZFFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Ethyl 1 Chloro 2 Fluorocyclopropanecarboxylate

Ring-Opening Reactions and Pathways

The inherent ring strain in the cyclopropane (B1198618) ring of ethyl 1-chloro-2-fluorocyclopropanecarboxylate makes it susceptible to a variety of ring-opening reactions. These transformations are driven by the release of this strain and are influenced by the nature of the substituents on the ring.

Nucleophilic attack is a common pathway for the ring-opening of activated cyclopropanes. The electron-withdrawing ethyl carboxylate group polarizes the C-C bonds of the cyclopropane ring, making them more susceptible to cleavage by nucleophiles.

The regioselectivity of nucleophilic ring-opening in this compound is dictated by a combination of electronic and steric factors. Nucleophilic attack can occur at either of the carbon atoms bearing a halogen. The precise outcome is dependent on the nature of the nucleophile and the reaction conditions.

The stereoselectivity of the ring cleavage is also a critical aspect. In many cases, the reaction proceeds with a high degree of stereocontrol, leading to the formation of specific stereoisomers. This is often governed by the stereoelectronic requirements of the transition state, such as the need for an anti-periplanar arrangement of the attacking nucleophile and the breaking C-C bond.

NucleophileAttacking SiteExpected Major Product Stereochemistry
Soft Nucleophiles (e.g., Thiolates)C-ClInversion of configuration
Hard Nucleophiles (e.g., Alkoxides)C-F or C-ClMixture of stereoisomers
Bulky NucleophilesLess sterically hindered carbonDependent on substrate stereochemistry

This table represents expected outcomes based on general principles of cyclopropane reactivity, as specific data for this compound is not extensively documented.

The high ring strain of the cyclopropane ring is a primary driving force for its ring-opening reactions. rsc.org This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). The release of this strain energy upon ring cleavage contributes significantly to the thermodynamic feasibility of these reactions. Molecules with distorted bond lengths and angles, such as cyclopropanes, have increased energy and are therefore destabilized, making them more reactive towards both nucleophiles and electrophiles. rsc.org

Beyond nucleophilic reactions, this compound is expected to undergo thermal and photochemical rearrangements. These reactions can lead to a variety of isomeric products through the cleavage and reformation of bonds within the molecule.

While specific studies on the thermal and photochemical behavior of this compound are not widely reported, analogous halogenated cyclopropanes are known to undergo rearrangements to form allylic compounds or other cyclic systems. The course of these reactions is highly dependent on the substitution pattern and the reaction conditions (temperature, wavelength of light).

A key feature of the reactivity of 1,2-dihalocyclopropanes is their ability to form highly strained and reactive cyclopropene (B1174273) intermediates.

In the presence of a base, this compound can undergo a 1,2-elimination of a hydrogen halide (HCl or HF) to generate a cyclopropene intermediate. researchgate.net The elimination of HCl is generally more facile than the elimination of HF. Under basic conditions, related compounds like 2-aroyl-1-chlorocyclopropanecarboxylic esters are readily converted into cyclopropene intermediates through the 1,2-elimination of hydrogen chloride. researchgate.net

The resulting cyclopropene is a highly reactive species due to its extreme ring strain and the presence of a strained double bond. It can be trapped in situ by various reagents, leading to the formation of a diverse range of products. For instance, these intermediates can react with nucleophiles or participate in cycloaddition reactions. researchgate.net

BaseHydrogen Halide EliminatedReaction Condition
Strong, non-nucleophilic basePrimarily HClAnhydrous, aprotic solvent
Strong, nucleophilic baseHClPotential for competing substitution
Weaker baseLess efficient eliminationHigher temperatures may be required

This table illustrates the general conditions for the formation of cyclopropene intermediates from vicinal dihalocyclopropanes.

Generation and Reactivity of Cyclopropene Intermediates

Subsequent Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The reactivity of this compound in cycloaddition reactions, particularly [3+2] cycloadditions, is a subject of significant synthetic interest. While direct studies on this specific molecule are not extensively documented, its behavior can be inferred from the well-established reactivity of similar gem-dihalocyclopropanes and donor-acceptor cyclopropanes. These compounds are known to act as precursors to 1,3-dipoles or as effective dipolarophiles in reactions with various 1,3-dipolar species.

In the context of [3+2] cycloadditions, this compound can potentially react with a variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides. The reaction would typically proceed through a concerted or stepwise mechanism, leading to the formation of five-membered heterocyclic rings. The presence of the electron-withdrawing ester group and the halogen atoms activates the cyclopropane ring, making it susceptible to nucleophilic attack, which can initiate the cycloaddition process.

For instance, in a reaction with a nitrone, the proposed mechanism would involve the initial nucleophilic attack of the nitrone oxygen onto one of the carbons of the cyclopropane ring, leading to ring opening and the formation of a zwitterionic intermediate. Subsequent intramolecular cyclization would then yield a substituted isoxazolidine. The regioselectivity and stereoselectivity of such reactions are often influenced by both steric and electronic factors, including the nature of the substituents on both the cyclopropane and the 1,3-dipole.

Reactant 1Reactant 2 (1,3-dipole)Product ClassPotential Reaction Conditions
This compoundNitroneIsoxazolidineThermal or Lewis acid catalysis
This compoundAzideTriazoline/TriazoleThermal or copper(I) catalysis
This compoundNitrile OxideIsoxazolineBase-mediated in situ generation of nitrile oxide

Transformations of the Ester Moiety

Hydrolysis and Saponification

The ester functionality of this compound is amenable to standard hydrolytic conditions to yield the corresponding carboxylic acid. This transformation can be achieved through either acid-catalyzed hydrolysis or base-mediated saponification.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the position of the equilibrium is driven towards the products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol (B145695).

Saponification (Base-Mediated Hydrolysis):

Saponification is the irreversible hydrolysis of the ester using a stoichiometric amount of a strong base, typically sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally faster and more complete than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid.

Reaction TypeReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.)1-chloro-2-fluorocyclopropanecarboxylic acid and Ethanol
Saponification1. NaOH, H₂O 2. H₃O⁺1-chloro-2-fluorocyclopropanecarboxylic acid and Ethanol

Reduction to Corresponding Alcohols

The ester group of this compound can be reduced to the corresponding primary alcohol, (1-chloro-2-fluorocyclopropyl)methanol, using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄).

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.

Care must be taken during the reaction and workup to avoid side reactions, such as the opening of the strained cyclopropane ring, although the gem-dihalogen substitution generally imparts a degree of stability to the ring system under these conditions.

Starting MaterialReducing AgentSolventProduct
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF(1-chloro-2-fluorocyclopropyl)methanol

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is reversible and is usually driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed.

Base-catalyzed transesterification involves the use of a catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This reaction is also an equilibrium process.

The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would yield mthis compound.

Reactant AlcoholCatalystProduct Ester
MethanolH₂SO₄ or NaOCH₃Mthis compound
IsopropanolH₂SO₄ or NaOCH(CH₃)₂Isopropyl 1-chloro-2-fluorocyclopropanecarboxylate
Benzyl alcoholH₂SO₄ or NaOCH₂PhBenzyl 1-chloro-2-fluorocyclopropanecarboxylate

Stereochemical Aspects of Reactivity

Influence of Halogen Substituents on Reaction Stereochemistry

The presence of both chlorine and fluorine atoms on the same carbon of the cyclopropane ring in this compound has a profound influence on the stereochemical outcome of its reactions. These halogen substituents exert both steric and electronic effects that can direct the approach of incoming reagents and stabilize or destabilize reaction intermediates.

Steric Effects: The relative sizes of the chlorine and fluorine atoms (chlorine being larger than fluorine) can create a sterically biased environment. In reactions involving nucleophilic attack on the cyclopropane ring or on the adjacent ester carbonyl, the incoming nucleophile may preferentially approach from the side opposite to the bulkier chlorine atom, leading to a specific diastereomer as the major product.

Electronic Effects: Both chlorine and fluorine are highly electronegative, leading to a significant inductive withdrawal of electron density from the cyclopropane ring. This electronic effect can influence the regioselectivity of ring-opening reactions. Furthermore, the ability of the halogens to stabilize adjacent carbocations or carbanions through resonance or inductive effects can play a crucial role in the stereochemical course of reactions that proceed through charged intermediates. For example, in a ring-opening reaction, the cleavage of a specific carbon-carbon bond might be favored to generate an intermediate that is better stabilized by the electronic properties of the halogen substituents.

The interplay of these steric and electronic factors is complex and can lead to high levels of stereocontrol in reactions involving this functionalized cyclopropane. The specific stereochemical outcome will depend on the nature of the reactants, the reaction conditions, and the mechanism of the transformation.

Reaction TypeInfluencing FactorPotential Stereochemical Outcome
Nucleophilic addition to carbonylSteric hindrance from chlorineDiastereoselective formation of one alcohol isomer
Ring-opening reactionElectronic stabilization by halogensRegio- and stereoselective bond cleavage
CycloadditionSteric and electronic guidanceFormation of a specific diastereomer of the heterocyclic product

Retention or Inversion of Configuration During Transformations

The stereochemical outcome of chemical transformations involving this compound is a critical aspect of its reactivity, dictating the three-dimensional structure of the resulting products. The configuration at the stereocenters of the cyclopropane ring can either be retained or inverted depending on the reaction mechanism at play. Investigations into the reactions of this and structurally similar compounds have revealed a range of stereochemical behaviors.

One of the key transformations where the stereochemistry has been scrutinized is reductive dehalogenation. For instance, the reduction of chlorofluorocyclopropanes using tributyltin hydride is a reaction that has been observed to proceed with a high degree of stereochemical retention. While specific studies on this compound are not extensively documented in this context, analogous systems provide valuable insights. In the reduction of similar chlorofluorocyclopropyl derivatives, the reaction is understood to proceed through a radical intermediate. The stereochemical integrity of the cyclopropyl (B3062369) radical is largely maintained, leading to products where the original configuration of the substituents is preserved.

For example, in a study on related gem-dichlorofluorocyclopropanes, the replacement of a chlorine atom with hydrogen using a radical mechanism was shown to result in the retention of configuration at the carbon bearing the fluorine atom. This suggests that a similar reductive process on this compound would likely yield the corresponding fluoro- or chlorocyclopropanecarboxylate with the stereochemistry at the remaining chiral centers intact.

Conversely, nucleophilic substitution reactions at the carbon atoms of the cyclopropane ring are expected to proceed with inversion of configuration, consistent with an S\N2 mechanism. In such a reaction, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a Walden inversion of the stereocenter. However, the strained nature of the cyclopropane ring can influence the feasibility and stereochemical course of S\N2 reactions. The approach of the nucleophile can be sterically hindered, and the development of charge in the transition state can be destabilized by the ring strain.

Elimination reactions, on the other hand, can also impact the stereochemistry. Under basic conditions, compounds like ethyl 2-aroyl-1-chlorocyclopropanecarboxylates have been shown to undergo 1,2-elimination of hydrogen chloride to form a cyclopropene intermediate. This transformation inherently results in the loss of the original stereochemical information at the involved carbon atoms. Subsequent additions to the cyclopropene will then establish a new stereochemical relationship between the substituents.

The table below summarizes the expected stereochemical outcomes for different types of transformations involving this compound, based on mechanistic principles and studies of related compounds.

Reaction TypeReagents/ConditionsProbable MechanismExpected Stereochemical Outcome
Reductive DechlorinationTributyltin hydride (Bu3SnH), AIBNRadicalRetention of configuration
Nucleophilic SubstitutionNu-S\N2Inversion of configuration
EliminationBaseE2/E1cbLoss of stereochemistry (via cyclopropene)

It is important to note that the actual stereochemical outcome can be influenced by various factors, including the specific reagents, solvent, and temperature, as well as the stereoisomer of the starting material. Detailed mechanistic investigations on this compound are essential to unequivocally determine the stereochemical course of its diverse transformations.

Applications in Advanced Organic Synthesis and Molecular Design

Building Block for Complex Fluorinated Organic Molecules

The combination of a cyclopropyl (B3062369) ring and fluorine atoms in a single scaffold is a recurring motif in many biologically active compounds. The strained nature of the cyclopropane (B1198618) ring, coupled with the unique properties of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, confers desirable physicochemical properties to molecules. Ethyl 1-chloro-2-fluorocyclopropanecarboxylate serves as a versatile starting material for introducing these features into larger, more complex structures.

Synthesis of Fluorinated Amino Acids and Peptidomimetics

Fluorinated amino acids are of great interest in medicinal chemistry as their incorporation into peptides can enhance stability, bioavailability, and binding affinity. rsc.orgchemistryviews.org A key strategy for synthesizing these valuable compounds involves the use of fluorinated cyclopropane scaffolds. nih.gov While direct synthesis from this compound is not extensively documented, the general methodology points to the utility of such precursors. The synthetic approach often involves the ring-opening of the cyclopropane by nucleophiles, such as amines or their equivalents, to install the necessary amino group. The presence of the ester and halo substituents on the cyclopropane ring provides handles for further chemical manipulation to achieve the final amino acid structure.

This methodology allows for the creation of a diverse array of fluorinated amino acid analogues, including those with modified side chains mimicking natural amino acids like methionine, leucine, lysine, and arginine. nih.gov These fluorinated cyclopropyl amino acids can then be incorporated into peptides, leading to the development of original fluorinated peptidomimetics with potentially improved therapeutic profiles. nih.gov

Precursors for Fluorinated Nucleosides and Carbohydrates

Fluorinated nucleosides represent a critical class of antiviral and anticancer agents. researchgate.netnih.govbohrium.com The synthesis of these complex molecules can be achieved through the condensation of a fluorine-substituted glycone (sugar moiety) with a nucleobase. nih.gov Diastereopure fluorinated cyclopropanecarboxylates serve as key starting materials for the synthesis of the requisite fluorinated sugar mimics. nih.gov

The synthetic route typically involves the chemical transformation of the cyclopropanecarboxylate into a fluorinated alcohol intermediate. This is achieved through reduction of the ester group and oxidative degradation of other substituents. nih.gov The resulting fluorinated alcohol can then be coupled with various nucleobases (e.g., adenine, cytosine, guanine, thymine, and uracil) to afford the target cyclopropanoid nucleosides. nih.gov This approach highlights the utility of fluorinated cyclopropane derivatives as precursors to novel nucleoside analogues with potential therapeutic applications.

Integration into Natural Product Synthesis

The cyclopropane ring is a structural feature found in a variety of natural products, including terpenes, pheromones, and unusual amino acids. marquette.edubohrium.com The rigidity and defined stereochemistry of the cyclopropane unit make it an attractive component in the total synthesis of complex natural products. marquette.edusemanticscholar.org While the direct application of this compound in this area is not widely reported, the use of cyclopropane derivatives in natural product synthesis is well-established. bohrium.comnih.govnih.gov Ring-expansion reactions of activated cyclopropanes, for instance, provide access to densely functionalized heterocyclic compounds, which are common cores in natural products. semanticscholar.org

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and cyclopropyl groups are established strategies in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.netnih.gov Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while the cyclopropyl ring acts as a rigid scaffold that can lock in a bioactive conformation. nih.govacs.org

Design of Bioactive Fluorinated Scaffolds

This compound is a precursor to chiral fluorinated cyclopropane scaffolds that are valuable in the discovery of new bioactive molecules. nih.govnih.gov These scaffolds can be chemoenzymatically assembled and diversified to create a library of structurally diverse compounds for screening in drug discovery campaigns. nih.gov The unique three-dimensional structure of fluorinated cyclopropanes makes them attractive as pharmacophores that can interact with biological targets with high specificity. rsc.org Porous scaffolds incorporating bioactive agents are also being investigated for tissue engineering applications, indicating the broad potential of such tailored chemical structures. mdpi.commdpi.com

Utility in Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization is a critical phase in drug discovery where the properties of a promising compound (the "lead") are fine-tuned to improve its efficacy and safety profile. patsnap.comresearchgate.net Introducing a fluorocyclopropyl group is a recognized tactic in this process. acs.orgnih.govnih.gov Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, often explore the impact of such modifications. nih.govnih.gov

The introduction of a fluorine atom onto a cyclopropyl group can reduce lipophilicity compared to non-fluorinated analogues, which can be beneficial for pharmacokinetic properties. nih.gov Furthermore, the stereochemistry of the fluorocyclopropyl group can have a profound effect on biological activity, with different stereoisomers exhibiting significantly different potencies and off-target effects. acs.org This stereodependence allows for the fine-tuning of a drug candidate's activity and selectivity.

Below is a table summarizing the key applications of fluorinated cyclopropane derivatives derived from precursors like this compound in medicinal chemistry.

Application AreaKey Advantages of Fluorinated Cyclopropane Moiety
Fluorinated Amino Acids & Peptidomimetics Enhanced metabolic stability, increased binding affinity, conformational constraint.
Fluorinated Nucleosides Potent antiviral and anticancer activity, increased stability of the glycosidic bond.
Bioactive Scaffolds Unique 3D structure for specific biological targeting, improved pharmacological properties.
Lead Optimization & SAR Modulation of lipophilicity, potential for stereospecific interactions, improved drug-like properties.

Precursors to Fluorinated Heterocyclic Compounds

This compound is a highly functionalized and strained ring system, making it a valuable precursor for the synthesis of more complex molecular architectures, particularly fluorinated heterocyclic compounds. The inherent ring strain and the presence of multiple reactive sites—the ester, the fluorine atom, and the chlorine atom—allow for a variety of chemical transformations. One of the key potential applications is in the synthesis of substituted pyrazoles and pyridazines, which are core structures in many pharmaceuticals and agrochemicals.

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and widely used method for constructing pyrazole rings. youtube.com Similarly, 1,4-dicarbonyl compounds can react with hydrazine to form pyridazines. chemtube3d.com While direct reaction pathways using this compound are not extensively documented in readily available literature, its structure suggests a plausible role as a synthetic equivalent of a 1,3- or 1,4-dicarbonyl compound through a ring-opening mechanism.

A proposed synthetic route involves the reaction of this compound with hydrazine hydrate. The reaction is hypothesized to proceed via an initial nucleophilic attack by hydrazine on the ester carbonyl, followed by a ring-opening cascade. The strained C-C bonds of the cyclopropane ring are susceptible to cleavage, particularly when activated by the electron-withdrawing ester group and halogens. This ring-opening, followed by intramolecular cyclization and subsequent elimination and tautomerization, could lead to the formation of a fluorinated pyrazolone or pyridazinone ring system. Such ring transformations of chloro-substituted heterocycles with hydrazine to form new heterocyclic cores have been previously reported. rsc.orgrsc.org

This synthetic strategy offers a pathway to novel fluorinated heterocycles that are otherwise difficult to access. The specific stereochemistry of the starting cyclopropane could also be used to control the stereochemistry of the resulting products, offering an advantage in the synthesis of complex chiral molecules.

Table 1: Proposed Transformation to Fluorinated Heterocycle

Reactant Reagent Proposed Product Potential Heterocyclic Core

Potential in Agrochemical and Materials Science Applications

The unique combination of a rigid cyclopropane scaffold, a polar carbon-fluorine bond, and a reactive carbon-chlorine bond makes this compound an attractive building block for the development of new agrochemicals and advanced materials. beilstein-journals.org

Agrochemical Applications:

Fluorine-containing molecules play a crucial role in the modern agrochemical industry, often leading to compounds with enhanced efficacy, metabolic stability, and favorable toxicological profiles. The cyclopropane ring is also a known pharmacophore, most notably in synthetic pyrethroid insecticides. The 1-chlorocyclopropyl moiety, in particular, is a key structural component of the broad-spectrum triazolinthione fungicide, prothioconazole. researchgate.net The synthesis of a key intermediate for prothioconazole, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, highlights the industrial relevance of the chlorocyclopropyl unit in fungicides. researchgate.net

This compound can serve as a versatile intermediate for introducing the chlorofluorocyclopropane motif into new pesticide candidates. The ester group can be readily converted into other functional groups (amides, alcohols, etc.) to modulate the molecule's activity and properties. The presence of fluorine can further enhance the biological activity and stability of the resulting agrochemical. For instance, its incorporation into novel fungicides could lead to improved performance against resistant fungal strains. nih.gov

Table 2: Potential Agrochemical Roles of the Chlorofluorocyclopropane Motif

Agrochemical Class Potential Advantage of Motif Example of Related Core Structure
Fungicides Enhanced metabolic stability, increased binding affinity to target enzymes. Prothioconazole (contains a chlorocyclopropyl group). researchgate.net
Insecticides Modification of pyrethroid-type structures, potentially overcoming resistance. Pyrethroids (contain a cyclopropane ring).

Materials Science Applications:

In materials science, fluorinated cyclopropanes are being explored for their potential in designing advanced materials like liquid crystals. beilstein-journals.org The incorporation of selectively fluorinated cyclopropanes into molecular scaffolds can significantly influence the material's physical and thermodynamic properties, such as dielectric anisotropy (Δε). beilstein-journals.orgresearchgate.netnih.gov Liquid crystal displays (LCDs) require materials with specific dielectric anisotropies; for example, vertical alignment (VA) LCD technology requires liquid crystals with negative dielectric anisotropy. beilstein-journals.org


Advanced Spectroscopic Techniques for Stereochemical Assignment and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For a compound with the complexity of ethyl 1-chloro-2-fluorocyclopropanecarboxylate, which contains multiple stereocenters, advanced NMR techniques are indispensable for unambiguously determining its stereochemistry and understanding its conformational preferences.

¹⁹F NMR for Stereochemical Differentiation and Conformational Analysis

Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for analyzing this compound. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, which is directly influenced by the spatial arrangement of the surrounding substituents on the cyclopropane (B1198618) ring.

In the case of diastereomers of this compound, the relative orientation of the fluorine, chlorine, and ethyl carboxylate groups will result in distinct ¹⁹F NMR chemical shifts. For instance, in the cis isomer, where the fluorine and chlorine atoms are on the same face of the cyclopropane ring, the through-space interaction between these electronegative atoms will lead to a different electronic environment for the fluorine nucleus compared to the trans isomer, where they are on opposite faces. This difference in the electronic environment will manifest as a measurable difference in their ¹⁹F NMR chemical shifts, allowing for the differentiation of the two diastereomers.

Furthermore, the magnitude of the coupling constants between the fluorine nucleus and the adjacent protons on the cyclopropane ring (³JFH) can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the cyclopropane ring. By analyzing these coupling constants, insights into the puckering of the three-membered ring and the rotational preferences of the ethyl carboxylate group can be gained.

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

While ¹⁹F NMR is crucial for probing the fluorine environment, a comprehensive understanding of the molecule's structure requires the use of advanced two-dimensional (2D) NMR techniques. These experiments provide information about the connectivity of atoms and their spatial relationships.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the proton-proton coupling network within the ethyl group and the cyclopropane ring. This would allow for the unambiguous assignment of the protons on the cyclopropane ring and the methylene (B1212753) and methyl protons of the ethyl ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is particularly vital for determining the relative stereochemistry of the substituents on the cyclopropane ring. Through-space correlations between protons that are in close proximity will be observed. For example, in the cis isomer, a NOESY correlation would be expected between the proton on the carbon bearing the fluorine and the proton on the carbon bearing the chlorine, as they would be on the same face of the ring. In contrast, this correlation would be absent or very weak in the trans isomer.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the definitive assignment of the ¹³C chemical shifts of the cyclopropane ring carbons and the carbons of the ethyl group.

A hypothetical table of expected 2D NMR correlations for a specific isomer is presented below:

Proton (¹H)Correlated Proton (¹H) in COSYCorrelated Proton (¹H) in NOESY (for cis isomer)Correlated Carbon (¹³C) in HSQCCorrelated Carbon (¹³C) in HMBC
H (on C2)H (on C3)H (on C3)C2C1, C3, Carbonyl C
H (on C3)H (on C2)H (on C2)C3C1, C2, Carbonyl C
CH₂ (ethyl)CH₃ (ethyl)-CH₂ (ethyl)Carbonyl C, CH₃ (ethyl)
CH₃ (ethyl)CH₂ (ethyl)-CH₃ (ethyl)CH₂ (ethyl), Carbonyl C

Dynamic NMR Studies

Dynamic NMR (DNMR) studies could be applicable if this compound exhibits conformational isomerism that is slow on the NMR timescale at lower temperatures but becomes fast at higher temperatures. For example, restricted rotation around the C-C bond connecting the ester group to the cyclopropane ring could lead to the observation of distinct NMR signals for different rotamers at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the NMR signals as a function of temperature, the energy barrier for this rotational process could be determined.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Since this compound is a chiral molecule, it will exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of the enantiomers.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of wavelength, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. Both techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

The ORD and CD spectra of the two enantiomers of this compound would be mirror images of each other. The sign and magnitude of the Cotton effect, which is the characteristic peak or trough in an ORD or CD spectrum, are directly related to the absolute configuration of the stereocenters. By comparing the experimentally measured ORD or CD spectrum with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a particular enantiomer can be determined.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess of a mixture. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.

Due to these differing interactions, one enantiomer will have a stronger affinity for the CSP and will therefore be retained longer on the column, resulting in a longer retention time. The other enantiomer will elute faster. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the two enantiomers and thus the enantiomeric excess can be accurately calculated.

A typical chiral HPLC report for a sample of this compound would include the following information:

EnantiomerRetention Time (min)Peak AreaPercentage (%)
Enantiomer 110.29500095.0
Enantiomer 212.550005.0
Total 100000 100.0
Enantiomeric Excess (ee) 90.0%

In this hypothetical example, the enantiomeric excess is calculated as: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total Area) ] * 100

Computational and Theoretical Studies on Ethyl 1 Chloro 2 Fluorocyclopropanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Stability

There are currently no specific published studies detailing quantum chemical calculations to determine the electronic structure and stability of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate. Such studies would typically involve the use of ab initio and Density Functional Theory (DFT) methods to calculate properties like molecular orbital energies, electron density distribution, dipole moment, and thermodynamic stability. These calculations would be crucial in understanding how the chloro, fluoro, and ethyl carboxylate substituents influence the electronic nature of the cyclopropane (B1198618) ring.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Energy Profile Analysis of Ring-Opening and Cycloaddition Reactions

No specific energy profile analyses for ring-opening and cycloaddition reactions involving this compound have been reported. Theoretical investigations in this area would be invaluable for predicting the feasibility and outcomes of various chemical transformations. For instance, DFT calculations could elucidate the activation energies and reaction enthalpies for the cleavage of the C-C bonds in the strained ring or for its participation in cycloaddition reactions, providing a theoretical basis for synthetic applications.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Direct computational predictions of spectroscopic parameters for this compound are not found in the current body of scientific literature. The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework would be a powerful tool for structural elucidation and for distinguishing between different stereoisomers of this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of published molecular dynamics (MD) simulations focused on the conformational analysis and intermolecular interactions of this compound. MD simulations could provide detailed information about the preferred conformations of the ethyl ester group and the dynamics of the cyclopropane ring. Furthermore, these simulations could be used to study how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in different chemical environments.

Insights into Stereocontrol Mechanisms

A critical aspect of the chemistry of this compound is its stereochemistry. However, no computational studies providing insights into the mechanisms of stereocontrol in reactions involving this compound have been published. Theoretical models could be employed to understand the factors governing the stereochemical outcome of its synthesis and subsequent reactions, which would be highly beneficial for the design of stereoselective synthetic routes.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Methods

The synthesis of polysubstituted cyclopropanes with high stereocontrol remains a formidable challenge in organic chemistry. For a molecule like ethyl 1-chloro-2-fluorocyclopropanecarboxylate, which possesses multiple stereocenters, the development of efficient and highly stereoselective synthetic methods is paramount. Current strategies for stereoselective cyclopropanation often rely on transition-metal catalysis, the use of chiral auxiliaries, or substrate-controlled approaches.

Future research will likely focus on the development of novel catalytic systems that can achieve high diastereo- and enantioselectivity in a single step. This could involve the design of new chiral ligands for transition metals that can effectively discriminate between the prochiral faces of the alkene precursor and control the orientation of the incoming carbene or carbenoid species. Biocatalysis, using engineered enzymes, also presents a promising frontier for the synthesis of fluorinated cyclopropanes with exceptional stereocontrol. nih.govunl.pt

Table 1: Potential Stereoselective Synthetic Strategies

StrategyDescriptionPotential Advantages
Asymmetric Transition-Metal Catalysis Utilization of chiral transition-metal complexes (e.g., Rh, Cu, Pd) to catalyze the cyclopropanation of a suitable alkene with a chloro-fluoro-carbene precursor.High catalytic turnover, potential for high enantioselectivity.
Chiral Auxiliary-Mediated Synthesis Attachment of a chiral auxiliary to the alkene or carbene precursor to direct the stereochemical outcome of the cyclopropanation reaction.Predictable stereochemical control, well-established methodology.
Organocatalysis Use of small organic molecules as catalysts to promote the stereoselective formation of the cyclopropane (B1198618) ring.Metal-free conditions, often milder reaction conditions.
Biocatalysis Employment of engineered enzymes (e.g., cyclopropanases) to catalyze the asymmetric cyclopropanation.Exceptional stereoselectivity, environmentally benign conditions. chemrxiv.orgresearchgate.net

Exploration of Unprecedented Reactivity Modes and Transformations

The high ring strain and the presence of multiple functional groups in this compound suggest a rich and largely unexplored reactivity profile. The interplay between the electron-withdrawing ester group and the halogen atoms can lead to unique electronic properties and novel chemical transformations.

Future research should systematically investigate the reactivity of this molecule under a variety of conditions, including thermal, photochemical, and catalytic activation. Ring-opening reactions, driven by the release of ring strain, could provide access to a diverse array of acyclic compounds with unique substitution patterns. The regioselectivity and stereoselectivity of these ring-opening reactions will be of fundamental interest.

Furthermore, the selective functionalization of the C-Cl and C-F bonds, as well as the ester group, could lead to the synthesis of a wide range of novel cyclopropane derivatives. Exploring reactions such as nucleophilic substitution, cross-coupling, and reductions at these positions will be crucial. The discovery of unprecedented reactivity modes, such as novel rearrangements or cycloadditions, could open up new avenues in synthetic organic chemistry.

Expansion of Applications in Chemical Biology and Material Science

Fluorinated organic molecules are of immense importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.govunl.pt The rigid cyclopropane scaffold is also a valuable motif in drug design, as it can mimic other functional groups and introduce conformational constraints. nih.govrsc.org

The combination of a fluorinated cyclopropane core with an ester functionality in this compound makes it an attractive building block for the synthesis of novel bioactive molecules and advanced materials. Future research should focus on incorporating this motif into larger molecules to explore its potential in:

Chemical Biology and Drug Discovery: The synthesis of analogues of known drugs or novel molecular probes containing the chlorofluorocyclopropyl group could lead to compounds with improved pharmacokinetic properties or novel biological activities. rsc.orgnih.gov The unique stereochemistry of the molecule can be exploited to probe specific biological interactions.

Material Science: The incorporation of this polar and rigid moiety into polymers or other materials could lead to novel properties. For instance, polymers containing cyclopropane units have been synthesized and show altered physical properties. nih.govacs.org The specific influence of the chloro- and fluoro- substituents on properties such as thermal stability, dielectric constant, and crystallinity warrants investigation.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The complexity of designing stereoselective syntheses and predicting the reactivity of highly functionalized molecules like this compound makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML).

Future research will increasingly leverage computational tools to:

Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and stereoselectivity of new transformations. acs.orgnih.gov This can accelerate the discovery of optimal conditions for the synthesis and functionalization of this compound.

Design Novel Catalysts: Computational methods can be used to design new chiral catalysts with enhanced selectivity for specific cyclopropanation reactions. chemrxiv.orgresearchgate.netethz.ch By modeling the transition states of the reaction, researchers can identify key catalyst-substrate interactions that govern stereoselectivity.

Predict Reactivity and Properties: AI and ML can be employed to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and material properties of derivatives of this compound. nih.govnih.gov This can guide the design of new molecules with desired functionalities.

Automated Synthesis Planning: Computer-aided synthesis planning tools, powered by AI, can propose novel and efficient synthetic routes to this and other complex target molecules, potentially uncovering non-intuitive pathways. nih.govnih.gov

The integration of these computational approaches with experimental validation will undoubtedly accelerate the pace of discovery and innovation in the chemistry of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for Ethyl 1-chloro-2-fluorocyclopropanecarboxylate?

  • Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. Key parameters include:

  • Temperature : Controlled exothermic reactions (e.g., −10°C to 25°C) to avoid ring strain decomposition.
  • Solvent Choice : Anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Reagent Stoichiometry : Precise molar ratios of ethyl diazoacetate and halogenating agents (e.g., Cl/F donors) to minimize side products.
  • Yield Optimization : Use of catalytic Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–175 ppm). Fluorine coupling (³JHF) confirms substituent positions .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 157.14 for [M+H]⁺) and fragmentation patterns to confirm substituents .

Q. What are the key physicochemical properties influencing reactivity?

  • Methodological Answer :

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases electrophilic character at the cyclopropane ring, enhancing nucleophilic attack susceptibility .
  • Solubility : LogP ~1.8 (predicted) suggests moderate polarity; use polar aprotic solvents for reactions .
  • Thermal Stability : Cyclopropane ring strain necessitates low-temperature storage (−20°C) to prevent ring-opening .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl/F) dictate regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., Gaussian, ORCA) assess frontier molecular orbitals (HOMO/LUMO) to predict attack sites. Fluorine’s σ-withdrawing effect directs nucleophiles to the chloro-substituted carbon .
  • Kinetic Isotope Studies : Compare reaction rates using deuterated analogs to map transition-state interactions .
  • X-ray Crystallography : Resolve crystal structures (SHELX refinement ) to correlate steric/electronic environments with reactivity .

Q. What strategies resolve contradictions between experimental and computational reaction pathway predictions?

  • Methodological Answer :

  • Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling to distinguish between concerted vs. stepwise mechanisms in ring-opening reactions .
  • Multivariate Analysis : Apply DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies between DFT-predicted and observed yields .
  • In Situ Monitoring : Reaction progress via LC-MS or Raman spectroscopy to detect transient intermediates not modeled computationally .

Q. How can this compound be leveraged in medicinal chemistry lead optimization?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute Cl/F with other halogens or CF₃ to modulate pharmacokinetics (e.g., metabolic stability) .
  • SAR Studies : Synthesize analogs (e.g., ethyl ester → amide) and assay against target enzymes (e.g., kinases) to map binding interactions .
  • Docking Simulations : Use AutoDock or Schrödinger to predict cyclopropane ring’s conformational constraints in active-site binding .

Key Considerations for Experimental Design

  • Control Experiments : Include blank reactions (no catalyst) to identify non-catalytic pathways .
  • Error Analysis : Quantify enantiomeric excess (HPLC with chiral columns) for stereospecific reactions .
  • Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.